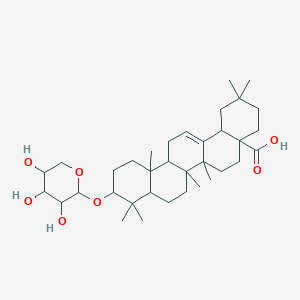![molecular formula C50H94N4O18S B12316802 Tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl-[2-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B12316802.png)
Tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl-[2-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Biotin-PEG4)-N-bis(PEG4-t-butyl ester) is a compound that combines biotin, polyethylene glycol (PEG), and t-butyl ester groups. Biotin is a vitamin that plays a crucial role in various metabolic processes, while PEG is a polymer known for its solubility and biocompatibility. The t-butyl ester groups provide stability and protection to the compound. This combination makes N-(Biotin-PEG4)-N-bis(PEG4-t-butyl ester) a versatile reagent in biochemical and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Biotin-PEG4)-N-bis(PEG4-t-butyl ester) typically involves the following steps:
Activation of Biotin: Biotin is first activated using N-hydroxysuccinimide (NHS) to form NHS-biotin.
PEGylation: The activated biotin is then reacted with PEG4, a tetraethylene glycol, to form biotin-PEG4.
Esterification: The PEGylated biotin is further reacted with t-butyl ester groups to form the final compound.
The reaction conditions usually involve mild temperatures and anhydrous solvents to prevent hydrolysis and ensure high yield.
Industrial Production Methods
Industrial production of N-(Biotin-PEG4)-N-bis(PEG4-t-butyl ester) follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Large batch reactors are used to carry out the reactions under controlled conditions.
Purification: The product is purified using techniques such as chromatography to remove any impurities.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Biotin-PEG4)-N-bis(PEG4-t-butyl ester) can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of ester groups.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to form carboxylic acids and alcohols.
Oxidation and Reduction: The PEG chains can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in organic solvents like dichloromethane or dimethylformamide.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Oxidation and Reduction: Reagents like hydrogen peroxide for oxidation and sodium borohydride for reduction.
Major Products
Substitution Reactions: The major products are substituted biotin-PEG derivatives.
Hydrolysis: The major products are biotin-PEG4-carboxylic acid and t-butyl alcohol.
Oxidation and Reduction: The major products depend on the specific reagents used but generally involve modified PEG chains.
Applications De Recherche Scientifique
N-(Biotin-PEG4)-N-bis(PEG4-t-butyl ester) has a wide range of applications in scientific research:
Chemistry: Used as a reagent for biotinylation, which is the process of attaching biotin to molecules.
Biology: Employed in protein labeling and purification, as biotin can bind strongly to streptavidin, allowing for easy isolation of biotinylated proteins.
Medicine: Utilized in drug delivery systems due to its biocompatibility and ability to enhance the solubility of drugs.
Industry: Applied in the development of diagnostic assays and biosensors.
Mécanisme D'action
The mechanism of action of N-(Biotin-PEG4)-N-bis(PEG4-t-butyl ester) involves its ability to form strong, non-covalent bonds with streptavidin. This interaction is highly specific and stable, making it useful for various applications:
Molecular Targets: The primary target is streptavidin, a protein that binds biotin with high affinity.
Pathways Involved: The binding of biotin to streptavidin can be used to isolate and study various biomolecules, facilitating research in molecular biology and biochemistry.
Comparaison Avec Des Composés Similaires
N-(Biotin-PEG4)-N-bis(PEG4-t-butyl ester) can be compared with other biotin-PEG derivatives:
N-(Azido-PEG4)-N-Biotin-PEG4-t-butyl ester: Similar in structure but contains an azido group, making it useful for click chemistry applications.
N-(Methyltetrazine-PEG4)-N-Biotin-PEG4-TFP ester: Contains a methyltetrazine group, which allows for bioorthogonal reactions.
DBCO-PEG4-Biotin: Contains a dibenzocyclooctyne group, enabling copper-free click chemistry.
The uniqueness of N-(Biotin-PEG4)-N-bis(PEG4-t-butyl ester) lies in its combination of biotin, PEG, and t-butyl ester groups, providing a balance of stability, solubility, and reactivity.
Propriétés
Formule moléculaire |
C50H94N4O18S |
|---|---|
Poids moléculaire |
1071.4 g/mol |
Nom IUPAC |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl-[2-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C50H94N4O18S/c1-49(2,3)71-45(56)11-17-59-23-29-65-35-38-68-32-26-62-20-14-54(15-21-63-27-33-69-39-36-66-30-24-60-18-12-46(57)72-50(4,5)6)16-22-64-28-34-70-40-37-67-31-25-61-19-13-51-44(55)10-8-7-9-43-47-42(41-73-43)52-48(58)53-47/h42-43,47H,7-41H2,1-6H3,(H,51,55)(H2,52,53,58) |
Clé InChI |
QEABYHYXLPQXGZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCN(CCOCCOCCOCCOCCC(=O)OC(C)(C)C)CCOCCOCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-Nitrophenyl)sulfanyl]acetohydrazide hydrochloride](/img/structure/B12316723.png)

![N-[5,6-dihydroxy-1-oxo-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexan-2-yl]acetamide](/img/structure/B12316740.png)
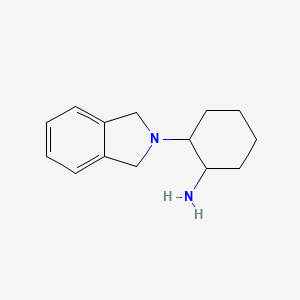
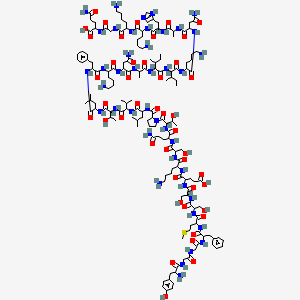
![4-[(1S)-1-azidoethyl]-2-bromo-1-fluorobenzene](/img/structure/B12316752.png)
![6-[(1-hydroxy-3-phenylpropan-2-yl)amino]-N-(2-phenoxyethyl)-2-(3,4,5-trimethoxyphenyl)pyridine-3-carboxamide](/img/structure/B12316761.png)
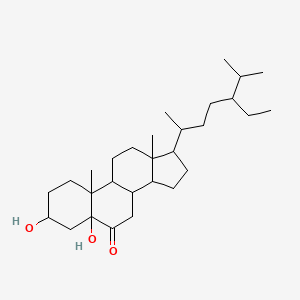
![(2E)-3-[4-(Difluoromethoxy)-3-methoxyphenyl]-2-(3,4-dimethoxyphenyl)prop-2-enoic acid](/img/structure/B12316771.png)
![2-{9-Hydroxy-3a,5a,5b,8,8,11a-hexamethyl-hexadecahydrocyclopenta[a]chrysen-1-yl}prop-2-enal](/img/structure/B12316774.png)
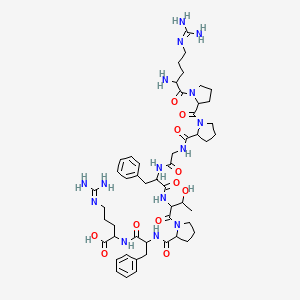
![4-amino-5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B12316798.png)
